molecular formula C13H9F3O2 B11863975 2-(Trifluoromethyl)naphthalene-7-acetic acid

2-(Trifluoromethyl)naphthalene-7-acetic acid

Cat. No.: B11863975
M. Wt: 254.20 g/mol
InChI Key: YTOYQFKMMQQMHK-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-7-acetic acid is an organic compound with the molecular formula C13H9F3O2. This compound is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its electron-withdrawing nature, which can affect the acidity, stability, and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)naphthalene-7-acetic acid typically involves the introduction of the trifluoromethyl group into the naphthalene ring. One common method is the radical trifluoromethylation of naphthalene derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)naphthalene-7-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to methyl-substituted naphthalene derivatives.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles into the naphthalene ring.

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-7-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-7-acetic acid is influenced by the trifluoromethyl group’s electron-withdrawing properties. This group can stabilize negative charges on adjacent atoms, making the compound more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)phenylacetic acid
  • 2-(Trifluoromethyl)benzyl alcohol

Uniqueness

2-(Trifluoromethyl)naphthalene-7-acetic acid is unique due to the presence of both the naphthalene ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased acidity and reactivity, compared to similar compounds with different aromatic rings or substituents .

Properties

Molecular Formula

C13H9F3O2

Molecular Weight

254.20 g/mol

IUPAC Name

2-[7-(trifluoromethyl)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)11-4-3-9-2-1-8(6-12(17)18)5-10(9)7-11/h1-5,7H,6H2,(H,17,18)

InChI Key

YTOYQFKMMQQMHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C(F)(F)F)CC(=O)O

Origin of Product

United States

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